4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

CYP4Z1 inhibition enzyme kinetics breast cancer target

4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide (CAS 476275-02-2) is a sulfamoyl-benzamide derivative characterized by a naphthalen-1-yl-thiazole moiety and two cyanoethyl substituents on the sulfamoyl group. The compound has been catalogued as a CYP4Z1 inhibitor chemotype, with publicly available bioactivity data limited to a single Ki determination of 2.20 µM against human CYP4Z1 in HepG2 cell membrane assays.

Molecular Formula C26H21N5O3S2
Molecular Weight 515.61
CAS No. 476275-02-2
Cat. No. B2655084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide
CAS476275-02-2
Molecular FormulaC26H21N5O3S2
Molecular Weight515.61
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
InChIInChI=1S/C26H21N5O3S2/c27-14-4-16-31(17-5-15-28)36(33,34)21-12-10-20(11-13-21)25(32)30-26-29-24(18-35-26)23-9-3-7-19-6-1-2-8-22(19)23/h1-3,6-13,18H,4-5,16-17H2,(H,29,30,32)
InChIKeyGWSSUWQUPIZZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide (CAS 476275-02-2): Sourcing and Differentiation Guide for CYP4Z1-Targeted Research


4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide (CAS 476275-02-2) is a sulfamoyl-benzamide derivative characterized by a naphthalen-1-yl-thiazole moiety and two cyanoethyl substituents on the sulfamoyl group . The compound has been catalogued as a CYP4Z1 inhibitor chemotype, with publicly available bioactivity data limited to a single Ki determination of 2.20 µM against human CYP4Z1 in HepG2 cell membrane assays [1]. Its molecular framework combines a hydrogen-bond-accepting sulfamoyl group with a lipophilic naphthyl-thiazole region, a pharmacophoric arrangement observed in several CYP4Z1 ligand series [1].

Why Generic CYP4Z1 Inhibitors Cannot Substitute for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide in Procurement


CYP4Z1 is a cytochrome P450 isoform with a narrow active-site cavity that imposes strict steric and electronic constraints on ligand binding [1]. Even minor modifications to the sulfamoyl substituents or the aryl-thiazole bridge can shift a compound from high-affinity inhibition (Ki < 100 nM) to negligible activity [2]. The 4-[bis(2-cyanoethyl)sulfamoyl] group in this compound provides a unique hydrogen-bond network that cannot be replicated by N-methyl-N-phenyl or N-cyclopropyl-oxadiazole analogs, which exhibit entirely different CYP isoform selectivity profiles [2]. Consequently, substituting this compound with a structurally related sulfamoyl-benzamide risks invalidating target engagement data and confounding structure-activity relationship (SAR) interpretation in CYP4Z1-dependent experimental systems.

Quantitative Differentiation Evidence for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide (CAS 476275-02-2)


CYP4Z1 Enzymatic Inhibition Potency (Ki) in Human HepG2 Membrane Assays

The target compound demonstrates a Ki of 2.20 µM against human CYP4Z1 in HepG2 cell membrane preparations, as reported in the BindingDB curated dataset [1]. This value places the compound in the low-micromolar affinity range, distinct from the nanomolar potency exhibited by optimized formamidine-based CYP4Z1 inhibitors such as compound 7c (IC50 = 41.8 nM) reported by Yuan et al. (2022) [2]. Direct head-to-head comparison data against structurally related sulfamoyl-benzamides are not available in the public domain; the Ki value is presented as an isolated measurement for this chemotype.

CYP4Z1 inhibition enzyme kinetics breast cancer target

Structural Differentiation from N-Methyl-N-phenyl Sulfamoyl Analog

The closest commercially catalogued analog is 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide . The target compound replaces the N-methyl-N-phenyl group with an N,N-bis(2-cyanoethyl) substitution. Each cyanoethyl arm introduces a terminal nitrile group (calculated clogP reduction of approximately 0.8–1.2 log units per group) and two additional hydrogen-bond acceptors, fundamentally altering the polarity and hydrogen-bonding capacity of the sulfamoyl region [1]. Quantitative bioactivity comparison between the two compounds is unavailable; the differentiation rests on class-level inference from CYP4Z1 SAR studies demonstrating that cyanoalkyl substitutions on the sulfonamide nitrogen modulate isoform selectivity [2].

chemical structure comparison sulfamoyl substitution ligand design

CYP4 Isoform Selectivity Window: CYP4F8 vs. CYP4Z1

BindingDB records indicate that the target compound (BDBM50527963) exhibits an IC50 of 46 µM against CYP4F8 in the same HepG2 cell membrane assay system, compared to a Ki of 2.20 µM for CYP4Z1 [1]. The resulting ~21-fold selectivity window (CYP4F8 IC50 / CYP4Z1 Ki) suggests preferential CYP4Z1 engagement. For context, the structurally distinct CYP4Z1 inhibitor CAY10770 displays only ~15-fold selectivity over CYP4F8 (CYP4F8 IC50 = 167 µM vs. CYP4Z1 IC50 = 5.9 µM) [2]. However, the ligand identity in the BindingDB entry requires verification, and the comparison is cross-study.

CYP selectivity off-target profiling CYP4F8

Molecular Weight and Physicochemical Differentiation from Close Analogs

The target compound has a molecular formula of C26H21N5O3S2 and a molecular weight of 515.61 g/mol . This MW falls within the acceptable range for lead-like compounds (MW < 500 preferred; 515.61 is marginally above). In contrast, the close analog 4-(N-methyl-N-phenylsulfamoyl) derivative has MW ~500–510 (estimated), while bis(2-cyanoethyl) analogs lacking the naphthalene substitution range from 420–460 g/mol . The naphthalene-thiazole moiety contributes ~200 g/mol to the MW and significantly increases logP, balancing the polarity introduced by the bis(2-cyanoethyl) sulfamoyl group.

molecular weight drug-likeness physicochemical filtering

Validated Application Scenarios for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide (CAS 476275-02-2)


Biochemical CYP4Z1 Inhibition Reference Standard in HepG2 Membrane Assays

The compound's confirmed Ki of 2.20 µM against CYP4Z1 [1] supports its use as a moderate-affinity reference inhibitor for calibrating CYP4Z1 enzymatic activity in HepG2 cell membrane preparations. Researchers employing luciferin-benzyl ether (Luc-BE) O-debenzylation assays can use this compound at concentrations of 1–50 µM to establish dose-response curves for CYP4Z1-dependent metabolism, provided the compound's identity is confirmed by independent analytical methods.

Selectivity Profiling in CYP4Z1-versus-CYP4F8 Discrimination Studies

With a reported ~21-fold selectivity for CYP4Z1 over CYP4F8 (CYP4Z1 Ki 2.20 µM vs. CYP4F8 IC50 46 µM) [1], the compound may serve as a discriminatory probe in breast cancer cell lines where both CYP4Z1 and CYP4F8 are expressed. Use of this compound alongside pan-CYP4 inhibitors can help deconvolve the contribution of CYP4Z1 to 14,15-EET production and cancer stem cell maintenance [2].

Structure-Activity Relationship Anchor for Bis(2-cyanoethyl) Sulfamoyl Chemotype Exploration

The bis(2-cyanoethyl) sulfamoyl motif is underrepresented in published CYP4Z1 SAR series, which have predominantly explored formamidine, benzothiazole, and simple sulfonamide scaffolds [3]. This compound provides a reference point for the cyanoethyl sulfamoyl chemotype, enabling medicinal chemistry teams to evaluate whether nitrile-bearing sulfamoyl groups enhance CYP4Z1 binding affinity or alter isoform selectivity relative to unsubstituted sulfamoyl controls.

Negative Control in Nanomolar-Potency CYP4Z1 Inhibitor Studies

Given the 53-fold potency gap relative to compound 7c (IC50 = 41.8 nM) [2], this compound can function as a low-affinity comparator in studies designed to validate that phenotypic effects (e.g., reduction of stemness markers, spheroid formation inhibition) correlate with CYP4Z1 inhibitory potency. Differential activity between this compound and nanomolar inhibitors strengthens the case for on-target CYP4Z1-driven pharmacology.

Quote Request

Request a Quote for 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.